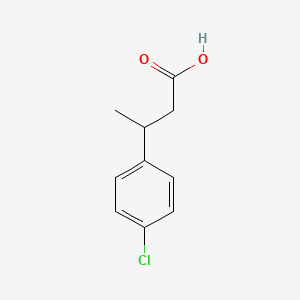

3-(4-Chlorophenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKLMXXUXVQSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303241 | |

| Record name | 3-(4-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5292-23-9 | |

| Record name | NSC157481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorophenyl Butanoic Acid and Its Functionalized Analogues

Traditional Synthetic Routes and Mechanistic Investigations

Traditional approaches to the synthesis of 3-(4-chlorophenyl)butanoic acid often involve well-established organic reactions, including carbon-carbon bond formation and functional group transformations.

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound can be achieved through various classical carbon-carbon bond-forming reactions. These reactions are fundamental in creating the basic structure of the molecule.

A notable example is the Michael addition. In one synthetic route, p-chlorocinnamic acid methyl ester reacts with nitromethane (B149229) in the presence of tetramethylguanidine to yield 4-nitro-3-(4-chlorophenyl)butanoic acid methyl ester. prepchem.com This reaction proceeds via the conjugate addition of the nitromethane anion to the α,β-unsaturated ester.

Another approach involves the Knoevenagel condensation. For instance, benzaldehyde (B42025) can react with ethyl acetoacetate (B1235776) in the presence of a condensation catalyst to form 2,4-diacetyl-3-phenyl-pentanedioate diethyl ester. google.com While this example yields a phenyl derivative, the same principle can be applied with 4-chlorobenzaldehyde (B46862) to introduce the desired chloro-substituent. Subsequent hydrolysis and decarboxylation of the resulting product would lead to a derivative of glutaric acid. google.com

The Friedel-Crafts acylation represents another viable, though less direct, route. This could involve the acylation of a substituted benzene (B151609) with a suitable anhydride (B1165640), followed by further modifications. For example, Friedel-Crafts acylation of 3-chlorophenyl derivatives with succinic anhydride, followed by esterification and hydrolysis, is a known method for producing related oxo-butanoic acids.

The following table summarizes key carbon-carbon bond forming reactions used in the synthesis of precursors to this compound and its analogues.

| Reaction Type | Reactants | Product | Reference |

| Michael Addition | p-Chlorocinnamic acid methyl ester, Nitromethane | 4-Nitro-3-(4-chlorophenyl)butanoic acid methyl ester | prepchem.com |

| Knoevenagel Condensation | Benzaldehyde, Ethyl acetoacetate | 2,4-Diacetyl-3-phenyl-pentanedioate diethyl ester | google.com |

| Friedel-Crafts Acylation | 3-Chlorophenyl derivatives, Succinic anhydride | Ethyl 4-(3-chlorophenyl)-3-oxobutanoate |

Functional Group Transformations

Functional group transformations are crucial for converting intermediate compounds into the final this compound. These reactions modify existing functional groups without altering the carbon skeleton.

A common transformation is the reduction of a nitro group. The 4-nitro-3-(4-chlorophenyl)butanoic acid methyl ester, synthesized via Michael addition, can be reduced to the corresponding amino derivative, which is a key intermediate for compounds like Baclofen (B1667701). tandfonline.com Various reducing agents can be employed for this purpose.

Hydrolysis of esters or nitriles is another essential step. For instance, the methyl ester of 4-nitro-3-(4-chlorophenyl)butanoic acid would be hydrolyzed to the carboxylic acid. prepchem.com Similarly, the hydrolysis of a nitrile group can also yield a carboxylic acid. organic-synthesis.com

The conversion of a ketone to other functional groups is also relevant. For example, 3-oxo-4-(3-chlorophenyl)butanoic acid can be a precursor where the ketone group can undergo various reactions, including reduction to a hydroxyl group or reductive amination.

A multi-step synthesis of 4-amino-3-phenylbutyric acid, a related compound, highlights several functional group transformations. It starts with the hydrolysis of a diester to a dicarboxylic acid, followed by dehydration to an anhydride, and subsequent hydrolysis of the anhydride with ammonia (B1221849) to form an amide. The final step involves an oxidation reaction. google.com

Halogenation and Substituent Manipulation on the Aryl Moiety

The introduction of the chlorine atom onto the phenyl ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution. Direct chlorination of 3-phenylbutanoic acid or its precursors can be performed using various chlorinating agents.

Alternatively, the synthesis can start from an already chlorinated starting material, such as 4-chlorobenzaldehyde or p-chlorocinnamic acid. prepchem.comgoogle.com This approach avoids potential issues with regioselectivity during the halogenation step.

Manipulation of other substituents on the aryl ring can also be performed. For example, a nitro group can be introduced and subsequently reduced to an amino group, which can then be diazotized and substituted with a chloro group via a Sandmeyer reaction.

Stereoselective Synthesis of Enantiomeric Forms

The biological activity of this compound derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure forms is of high importance.

Asymmetric Catalysis and Chiral Induction Strategies

Asymmetric catalysis provides an efficient way to synthesize enantiomerically enriched compounds. umontreal.ca Chiral catalysts can be used to control the stereochemical outcome of a reaction.

One notable example is the asymmetric hydrogenation of a prochiral precursor. For instance, the use of chiral rhodium or iridium-based catalysts can facilitate the enantioselective hydrogenation of an unsaturated precursor. umontreal.ca

Another powerful method is the asymmetric Suzuki coupling. The synthesis of (S)-3-(4-bromophenyl)butanoic acid has been achieved through the rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate using a chiral BINAP ligand. orgsyn.org The resulting ester is then hydrolyzed to the desired carboxylic acid. The stereochemistry of the product is determined by the chirality of the BINAP ligand used. orgsyn.org

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes can catalyze reactions with high enantioselectivity under mild conditions.

Lipases are commonly used for the kinetic resolution of racemic mixtures. For example, a racemic ester of this compound could be selectively hydrolyzed by a lipase, yielding one enantiomer of the acid and the unreacted enantiomer of the ester. These can then be separated. The kinetic resolution of related acids, such as 2-chloro-3,3,3-trifluoropropionic acid, has been successfully demonstrated using lipases in a continuous flow system. umontreal.ca

Biocatalytic reduction of a ketone precursor using microorganisms or isolated enzymes can also provide access to chiral alcohols, which can then be converted to the desired acid. Rhodococcus species, for example, are known to catalyze stereoselective reductions. nih.gov

The following table provides an overview of stereoselective methods for synthesizing chiral analogues of this compound.

| Method | Key Reagents/Catalysts | Product | Key Feature | Reference |

| Asymmetric Suzuki Coupling | (4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate, Rhodium catalyst, (R)- or (S)-BINAP | (S)- or (R)-3-(4-Bromophenyl)butanoic acid | High enantioselectivity determined by the chiral ligand. | orgsyn.org |

| Enzymatic Kinetic Resolution | Racemic ester, Lipase | Enantiomerically enriched acid and ester | High selectivity of the enzyme for one enantiomer. | umontreal.ca |

Chiral Auxiliary-Mediated Methodologies

The asymmetric synthesis of chiral molecules like this compound can be effectively achieved through the use of chiral auxiliaries. This strategy involves temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a key reaction. The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product.

A common approach involves the use of oxazolidinone auxiliaries, often referred to as Evans auxiliaries. In a hypothetical application to synthesize a chiral precursor to this compound, the process would involve the following steps:

Acylation: The chiral auxiliary is first acylated with a derivative of butanoic acid.

Asymmetric Alkylation: The resulting N-acyl oxazolidinone is then subjected to deprotonation to form a chiral enolate. This enolate reacts with a 4-chlorobenzyl halide, with the bulky auxiliary sterically directing the approach of the electrophile to one face of the enolate. This step establishes the desired stereocenter.

Cleavage: The final step involves the hydrolytic or reductive cleavage of the auxiliary group to release the chiral butanoic acid derivative.

Table 1: Illustrative Asymmetric Alkylation via Chiral Auxiliary

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product | Stereochemical Control |

|---|---|---|---|---|---|

| 1 | Chiral Oxazolidinone Auxiliary | Butanoyl Chloride | N-Acylation | N-butanoyl-oxazolidinone | - |

| 2 | N-butanoyl-oxazolidinone | 4-Chlorobenzyl bromide | Stereoselective Alkylation | N-(3-(4-chlorophenyl)butanoyl)oxazolidinone | Auxiliary directs the formation of a specific stereoisomer. |

Principles of Green Chemistry in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound focuses on minimizing environmental impact by improving reaction efficiency, reducing waste, and utilizing sustainable materials.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core metric in green chemistry that measures how efficiently atoms from the reactants are incorporated into the final desired product. primescholars.com The calculation is expressed as a percentage:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Synthetic routes with high atom economy are inherently more efficient and generate less waste. For instance, addition and rearrangement reactions are highly desirable as they can achieve 100% atom economy. scranton.edu In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. scranton.edu

In the context of synthesizing precursors to this compound, different routes exhibit varied efficiencies. A synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric acid (Baclofen), a functionalized analogue, starts from 4-chlorostyrene. tandfonline.com One key step is the reductive dechlorination of a dichlorocyclobutanone intermediate using zinc dust in acetic acid. tandfonline.com

Table 2: Atom Economy Analysis of a Reductive Dechlorination Step

| Reactants | Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product | Atoms Wasted |

|---|---|---|---|---|

| Dichlorocyclobutanone Intermediate | C₁₁H₉Cl₃O | 263.55 | C₁₁H₁₀ClO | Cl₂, H⁺ (from acid) |

| Zinc | Zn | 65.38 | - | Zn²⁺ |

This reaction, being a reduction/elimination, has a relatively low atom economy because the chlorine and zinc atoms are not incorporated into the desired cyclobutanone (B123998) product. Optimizing reaction efficiency involves selecting pathways that maximize the incorporation of reactant materials into the final structure, thereby minimizing waste.

Solvent Selection and Sustainable Reaction Media

The choice of solvent is critical in green synthetic design, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. researchgate.net Traditional syntheses of this compound analogues have often employed conventional organic solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), hexane, and dichloromethane. tandfonline.comtandfonline.com While effective for dissolving reactants and facilitating reactions, these solvents are often volatile, flammable, and toxic.

Green chemistry encourages the replacement of such solvents with more sustainable alternatives. researchgate.net Water is considered a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Other green options include bio-based solvents like ethanol (B145695) and innovative media such as deep eutectic solvents (DES). researchgate.netresearchgate.net These alternatives can not only reduce environmental harm but also, in some cases, enhance reaction rates and selectivity. researchgate.net For example, the use of water as a solvent has been shown to lead to high yields in certain oxidation and reduction reactions. researchgate.net

Table 3: Comparison of Conventional and Green Solvents in Chemical Synthesis

| Solvent | Type | Advantages in Synthesis | Green Chemistry Concerns | Sustainable Alternative(s) |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Conventional | Good solvating power for many organics. tandfonline.com | Peroxide-forming, volatile, derived from non-renewable resources. | 2-Methyl-THF, Water |

| Diethyl Ether (Et₂O) | Conventional | Aprotic, good for Grignard reactions. tandfonline.com | Highly volatile and flammable, peroxide-forming. | Cyclopentyl methyl ether (CPME) |

| Hexane | Conventional | Non-polar, used for extraction/chromatography. tandfonline.com | Neurotoxic, volatile, flammable. | Heptane (less toxic), Supercritical CO₂ |

| Water (H₂O) | Green | Non-toxic, non-flammable, abundant, low cost. researchgate.net | Limited solubility for non-polar compounds. | Water, often with phase-transfer catalysts or surfactants. |

| Ethanol | Green | Low toxicity, biodegradable, can be renewably sourced. researchgate.net | Can be flammable. | Ethanol, Water |

Reaction Mechanisms and Chemical Reactivity of 3 4 Chlorophenyl Butanoic Acid Derivatives

Mechanistic Pathways of Carboxylic Acid and its Derivatives

The primary reaction pathway for the carboxylic acid group and its derivatives is nucleophilic acyl substitution. vanderbilt.edumasterorganicchemistry.com This class of reactions involves the replacement of the hydroxyl group (or other leaving group in a derivative) with a nucleophile. The mechanism generally proceeds through a two-step addition-elimination process involving a tetrahedral intermediate. vanderbilt.edu

The reactivity of various carboxylic acid derivatives towards nucleophilic attack follows a general trend based on the stability of the leaving group. More reactive derivatives have better leaving groups.

Interactive Data Table: Reactivity of Carboxylic Acid Derivatives

| Derivative | Structure (R = 3-(4-Chlorophenyl)butyl) | Leaving Group | Reactivity |

|---|---|---|---|

| Acid Chloride | R-COCl | Cl⁻ | Highest |

| Acid Anhydride (B1165640) | R-CO-O-CO-R | R-COO⁻ | High |

| Ester | R-COOR' | R'O⁻ | Moderate |

Users can sort the table by reactivity.

Fischer Esterification: One of the most common reactions is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgchemguide.co.uk The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.combyjus.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.combyjus.com

Deprotonation: The catalyst is regenerated by deprotonation of the resulting ester. masterorganicchemistry.com

Amide Formation: Direct reaction of 3-(4-Chlorophenyl)butanoic acid with an amine is difficult and typically requires high temperatures to dehydrate the initial ammonium carboxylate salt. libretexts.org A more efficient method involves first converting the carboxylic acid into a more reactive derivative, like an acid chloride or ester, which then readily reacts with an amine to form the corresponding amide. vanderbilt.edukhanacademy.org Alternatively, dehydrating or activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct conversion of the carboxylic acid to an amide in the presence of an amine. youtube.com

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group in this compound also participates in characteristic reactions, primarily electrophilic and nucleophilic aromatic substitutions.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is generally nucleophilic, but the chlorine atom influences its reactivity. Chlorine is an electron-withdrawing group due to its high electronegativity, which deactivates the ring towards electrophilic attack, making it less reactive than benzene. stackexchange.com However, through resonance, the chlorine atom can donate a lone pair of electrons into the ring, which directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is already occupied by the butanoic acid chain, further substitution will predominantly occur at the positions ortho to the chlorine atom. The butanoic acid substituent itself is a deactivating group and a meta-director.

Interactive Data Table: Influence of Substituents on EAS

| Substituent | Position on Ring | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -Cl | 4 | Deactivating | ortho, para |

This table summarizes the directing effects for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides like chlorobenzene are typically unreactive towards nucleophiles under standard conditions. libretexts.org Nucleophilic aromatic substitution is possible but requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the halogen leaving group. libretexts.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org Since this compound lacks such strong activating groups, the chlorophenyl moiety is generally inert to SNAr reactions.

Radical and Electron-Transfer Mediated Transformations

Beyond traditional ionic pathways, derivatives of this compound can undergo transformations mediated by radicals and electron-transfer processes.

Radical Decarboxylation: Carboxylic acids can serve as precursors to alkyl radicals through decarboxylation. This is often achieved via single-electron transfer (SET) from the corresponding carboxylate ion. thieme-connect.com Modern methods frequently employ photoredox catalysis, where a photoexcited catalyst oxidizes the carboxylate, triggering the loss of CO₂ and the formation of a secondary alkyl radical at the C3 position. nih.govchinesechemsoc.org This radical can then be trapped by various reagents to form new C-C or C-heteroatom bonds.

The general mechanism for photocatalytic decarboxylation is as follows:

A photocatalyst is excited by visible light.

The excited photocatalyst oxidizes the carboxylate anion via single-electron transfer (SET). thieme-connect.com

The resulting carboxyl radical rapidly undergoes decarboxylation to form an alkyl radical and CO₂. nih.gov

This alkyl radical is then intercepted by a suitable reaction partner to form the final product.

Electron-Transfer Reactions of the Chlorophenyl Moiety: The chlorophenyl group can also participate in electron-transfer reactions. Aryl chlorides can accept an electron to form a radical anion. This process can be a key step in certain cross-coupling reactions or reductions. Inner-sphere electron transfer mechanisms, where a bridging ligand facilitates the transfer of an electron between a reductant and the aryl halide, can be particularly relevant, especially in the presence of transition metal catalysts. csbsju.edulibretexts.org These pathways can lead to the formation of aryl radicals, which can then undergo further reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and obtaining a unique "fingerprint" of a molecule. While experimental spectra for 3-(4-Chlorophenyl)butanoic acid are not widely published, its characteristic vibrational modes can be predicted based on data from analogous compounds like 3-(4-Chlorophenyl)propionic acid and general spectroscopic principles.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by the vibrations of its carboxylic acid and chlorophenyl groups.

O-H Stretch: The carboxylic acid O-H stretching vibration is one of the most identifiable features, appearing as a very broad band in the 2500-3300 cm⁻¹ region nist.gov. This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties.

C-H Stretches: Aromatic C-H stretching vibrations from the chlorophenyl ring are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the butanoic acid chain will be observed just below 3000 cm⁻¹.

C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid is a strong, sharp absorption expected in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the degree of hydrogen bonding in the sample. In the analogue 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, this stretch is observed at 1695 cm⁻¹ mdpi.com.

C=C Stretches: Aromatic C=C ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ range. For 4-[(4-chlorophenyl)carbamoyl]butanoic acid, a C=C stretch is noted at 1589 cm⁻¹ mdpi.comsemanticscholar.org.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected between 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹, respectively.

C-Cl Stretch: The C-Cl stretching vibration for a chlorophenyl group typically gives a strong band in the fingerprint region, generally between 700 and 850 cm⁻¹, depending on the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show:

A strong, symmetric aromatic ring-breathing vibration, characteristic of the para-substituted phenyl ring.

Prominent peaks for the C=C stretching modes of the aromatic ring.

While the C=O stretch is visible, it is typically less intense than in the IR spectrum.

The C-Cl stretch would also be observable and can be useful for structural confirmation.

Conformational analysis using these techniques could involve studying shifts in vibrational frequencies upon changes in temperature or solvent, which can indicate the presence of different rotational isomers (conformers).

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | Butanoic Chain | 2850-2960 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium |

| O-H Bend | Carboxylic Acid | 1300-1440 | Medium |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong |

| C-Cl Stretch | Chlorophenyl | 700-850 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment.

Carboxylic Acid Proton (-COOH): A highly deshielded singlet is expected far downfield, typically in the range of δ 10-13 ppm. This signal is often broad. In the analogue 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the -OH proton appears at δ 12.10 ppm mdpi.comsemanticscholar.org.

Aromatic Protons (-C₆H₄-): The para-substituted chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the chlorine atom (H-3' and H-5') and the protons ortho to the butanoic acid substituent (H-2' and H-6') will resonate in the aromatic region (δ 7.0-7.5 ppm). For instance, in ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, the aromatic protons appear as doublets at δ 7.93 and δ 7.48 ppm rsc.org.

Butanoic Acid Chain Protons:

-CH- (C3): The methine proton at the C3 position, adjacent to the phenyl ring, will be a multiplet (likely a sextet or multiplet) around δ 3.0-3.5 ppm.

-CH₂- (C2): The methylene protons at the C2 position, adjacent to the carbonyl group, will appear as a doublet around δ 2.5-2.8 ppm, split by the C3 proton.

-CH₃ (C4): The terminal methyl protons will be a doublet upfield, around δ 1.2-1.4 ppm, split by the C3 proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms.

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, expected to appear between δ 175-185 ppm. In 4-[(4-chlorophenyl)carbamoyl]butanoic acid, this carbon is found at δ 174.6 ppm mdpi.comsemanticscholar.org.

Aromatic Carbons (-C₆H₄-): Four signals are expected in the aromatic region (δ 120-150 ppm): the carbon bearing the chloro substituent (ipso-C), the carbon bearing the butanoic acid substituent (ipso-C), and the two pairs of equivalent methine carbons. For 4-chlorobenzoic acid, the aromatic carbons appear at δ 138.4, 131.2, 130.2, and 128.9 ppm rsc.org.

Butanoic Acid Chain Carbons: The aliphatic carbons will resonate upfield. Expected chemical shifts would be approximately δ 35-45 for C2, δ 35-45 for C3, and δ 15-25 for the C4 methyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | singlet (broad) | 175 - 185 |

| Aromatic C-H (ortho to Cl) | ~7.3 | doublet | ~129 |

| Aromatic C-H (ortho to chain) | ~7.2 | doublet | ~128 |

| Aromatic C-Cl | - | - | ~132 |

| Aromatic C-chain | - | - | ~143 |

| -CH- (C3) | 3.0 - 3.5 | multiplet | 35 - 45 |

| -CH₂- (C2) | 2.5 - 2.8 | doublet | 35 - 45 |

| -CH₃ (C4) | 1.2 - 1.4 | doublet | 15 - 25 |

Mass Spectrometry for Molecular Ion Characterization and Gas Phase Energetics

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₁ClO₂), the nominal molecular weight is 198.65 g/mol chemscene.com.

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 198. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 200 with approximately one-third the intensity of the M⁺• peak is expected, confirming the presence of one chlorine atom.

Fragmentation Patterns: Carboxylic acids often undergo characteristic fragmentation.

α-Cleavage: Cleavage of the bond between C2 and C3 is likely, which could lead to a fragment corresponding to the loss of a propylphenyl radical or a charged propylphenyl cation.

McLafferty Rearrangement: A common pathway for carboxylic acids involves a gamma-hydrogen transfer to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. This would result in the loss of a neutral propene molecule and the formation of a radical cation of 4-chlorophenylacetic acid.

Loss of Small Molecules: Peaks corresponding to the loss of •OH (M-17) and •COOH (M-45) are common in the mass spectra of short-chain carboxylic acids libretexts.org.

Chlorophenyl Cation: A prominent peak at m/z 111, corresponding to the chlorophenyl cation [C₆H₄Cl]⁺, is highly probable due to the stability of this aromatic fragment. In the mass spectrum of the related butanoic acid, 4-chlorophenyl ester, the base peak corresponds to the chlorophenol radical cation nist.gov.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While the single-crystal structure of this compound itself is not available in the reviewed literature, extensive data on closely related analogues provide a robust model for its likely solid-state behavior.

The crystal structures of (R)-4-amino-3-(4-chlorophenyl)butanoic acid ((R)-baclofen) and 4-[(4-chlorophenyl)carbamoyl]butanoic acid have been determined, revealing key structural features relevant to the target molecule. mdpi.comnih.gov

(R)-Baclofen: The enantiopure form C of this analogue crystallizes in the orthorhombic space group P2₁2₁2₁ nih.govresearchgate.net. The molecules exist as zwitterions, with an ammonium and a carboxylate group. The solid-state structure is dominated by strong hydrogen bonds and C-H···Cl interactions that link the molecules into a three-dimensional network nih.gov.

4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: This compound crystallizes in the monoclinic P2₁/c space group mdpi.comsemanticscholar.orgresearchgate.net. A key feature is the formation of supramolecular tapes through hydrogen bonding. The carboxylic acid groups of two molecules form a classic dimeric R²₂(8) synthon via O-H···O hydrogen bonds semanticscholar.orgresearchgate.net. These dimers are then linked into tapes by N-H···O hydrogen bonds involving the amide groups mdpi.comresearchgate.net. The backbone of the butanoic acid chain adopts an extended, all-trans configuration mdpi.comsemanticscholar.orgresearchgate.net.

Based on these analogues, it is highly probable that this compound also forms the characteristic hydrogen-bonded carboxylic acid dimer (R²₂(8) synthon) in the solid state, which is a common and robust supramolecular motif for carboxylic acids.

Table 3: Crystallographic Data for Selected Analogues

| Parameter | (R)-Baclofen (Form C) researchgate.net | 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid mdpi.comsemanticscholar.org |

|---|---|---|

| Formula | C₁₀H₁₂ClNO₂ | C₁₁H₁₂ClNO₃ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 6.8913 (5) | 24.2349 (19) |

| b (Å) | 7.6898 (5) | 4.8027 (5) |

| c (Å) | 19.7527 (14) | 9.7993 (7) |

| β (°) | 90 | 96.863 (7) |

| V (ų) | 1046.75 (13) | 1132.40 (17) |

| Z | 4 | 4 |

| Key Supramolecular Feature | 3D H-bond network | H-bonded tapes (R²₂(8) dimers) |

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit different physical properties like solubility and stability nih.govresearchgate.net.

Studies on (R)-baclofen have identified at least three polymorphic forms (A, B, and C), which were analyzed by X-ray powder diffraction nih.gov. The crystal structure of form C was determined from a single crystal, revealing it to be the more stable form at higher temperatures nih.gov. The different polymorphs arise from different packing arrangements and intermolecular interactions; for example, the cohesion in the less stable form A is ensured by π-π stacking interactions, whereas form C is stabilized by a combination of hydrogen bonds and C-H···Cl interactions nih.gov.

The existence of polymorphism in such a close analogue strongly suggests that this compound may also exhibit this phenomenon. Crystal engineering principles can be applied to target different polymorphic forms or to design multi-component crystals (co-crystals). By introducing co-former molecules that can form predictable hydrogen bonds with the carboxylic acid group (e.g., pyridines, amides), it would be possible to systematically modify the crystal packing and, consequently, the material's physical properties. The study of intermolecular interactions, such as the robust carboxylic acid dimer synthon and potential C-H···Cl or π-π stacking interactions, is fundamental to predicting and controlling the crystallization outcome of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic and geometric properties of molecules. It has been successfully applied to a wide range of organic compounds, including derivatives of butanoic acid and other molecules containing the 4-chlorophenyl group. jcdronline.orgresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the lowest energy conformation of 3-(4-Chlorophenyl)butanoic acid. researchgate.netresearchgate.net This process involves adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

For this compound, the optimization would likely confirm the planarity of the chlorophenyl ring and determine the preferred spatial arrangement of the flexible butanoic acid side chain. The final optimized structure provides key parameters that are crucial for all subsequent computational analyses. nih.govscispace.com

Table 1: Representative Optimized Geometrical Parameters for a Phenylalkanoic Acid Derivative Note: This table is illustrative, based on typical values for similar structures, as specific DFT data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O (acid) | ~1.36 Å | |

| C-Cl | ~1.75 Å | |

| C-C (ring) | ~1.39 Å | |

| Bond Angle | O=C-O | ~123° |

| C-C-C (chain) | ~112° | |

| Dihedral Angle | C-C-C-C (chain) | ~180° (trans/anti) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.infonih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules containing a chlorophenyl group, the HOMO is often localized on the aromatic ring, while the LUMO may be distributed across other parts of the molecule. researchgate.net DFT calculations can map these orbitals and quantify their energies, allowing for the prediction of sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Chlorophenyl Compound Source: Data adapted from studies on similar aromatic compounds for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from donor to acceptor orbitals within a molecule. jcdronline.orgacadpubl.eu These intramolecular interactions are crucial for understanding molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction.

For a molecule like this compound, NBO analysis would likely reveal significant interactions. These could include the delocalization of lone pair electrons from the oxygen atoms of the carboxylic acid group and the chlorine atom into anti-bonding orbitals (π* or σ) of the phenyl ring and the butanoic acid backbone. jcdronline.orgacadpubl.eu For example, in the related compound 4-amino-3-(4-chlorophenyl)-butanoic acid, NBO analysis has been used to identify key hyperconjugative interactions that contribute to its stability. jcdronline.org A study on another 4-chlorophenyl derivative revealed strong intramolecular charge transfer from the chlorine lone pairs to the π anti-bonding orbitals of the phenyl ring, resulting in significant stabilization energy. acadpubl.eu

Table 3: Representative NBO Donor-Acceptor Interactions in a Chlorophenyl-Containing Molecule Note: This table illustrates typical NBO analysis results based on published data for related compounds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(3) Cl | π*(C-C)ring | High (>5.0) |

| LP(2) Ocarbonyl | σ*(C-C)chain | Moderate (1.0 - 5.0) |

| π(C-C)ring | π*(C-C)ring | High (>15.0) |

DFT calculations are highly effective for predicting and interpreting spectroscopic data. Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed, and the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional movements. jcdronline.org This is invaluable for corroborating experimental findings.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). jcdronline.org These theoretical predictions help in the assignment of complex experimental spectra and can be used to confirm the molecular structure. In studies of 4-amino-3-(4-chlorophenyl)-butanoic acid, calculated vibrational frequencies and NMR shifts showed good agreement with the experimental spectra, validating the computational model. jcdronline.org

Table 4: Comparison of Experimental vs. Calculated ¹³C NMR Shifts for a Related Compound (Illustrative) Source: Based on methodologies described for 4-amino-3-(4-chlorophenyl)-butanoic acid. jcdronline.org

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C (Carboxyl) | ~175 | ~178 |

| C (Aromatic, C-Cl) | ~132 | ~134 |

| C (Aromatic, C-H) | ~129 | ~130 |

| C (Aliphatic, CH) | ~40 | ~42 |

Quantum Chemical Studies of Reaction Pathways

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface, these studies can identify reactants, products, intermediates, and, most importantly, transition states. pitt.edu Calculating the energy of the transition state allows for the determination of the activation energy, which is a key factor governing the reaction rate.

For this compound, such studies could explore its synthesis pathways, metabolic degradation, or reactions with other chemical species. For instance, DFT has been used to investigate the formation mechanisms of complex chlorinated aromatic compounds from chlorophenol precursors, providing detailed thermodynamic and kinetic insights into the reaction pathways. nih.govresearchgate.net These approaches could be applied to understand how this compound might be formed or how it might decompose under specific environmental or biological conditions. jlu.edu.cn

Conformation Analysis and Stereochemical Insights

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformation analysis involves identifying the different stable spatial arrangements of the atoms (conformers) and determining their relative energies.

While a full computational conformational analysis for this specific molecule is not widely published, insights can be drawn from X-ray crystallography studies of similar molecules. For instance, the crystal structure of 4-[(4-Chlorophenyl)carbamoyl]butanoic acid shows that the carbon backbone adopts an extended, all-trans configuration, which is a common low-energy state. mdpi.com However, there are twists around certain bonds, particularly involving the phenyl ring and the terminal functional groups, as indicated by the measured torsion angles. mdpi.com Computational methods can systematically scan these torsion angles to map the conformational landscape and identify the global energy minimum structure, providing crucial stereochemical insights. nih.gov

Derivatization Strategies in Organic Synthesis and Analytical Chemistry

Carboxylic Acid Derivatizations for Synthetic Utility

The carboxylic acid moiety of 3-(4-chlorophenyl)butanoic acid is a prime site for chemical modification, allowing for its conversion into a range of functional groups with enhanced synthetic applicability. These derivatizations are fundamental in constructing more complex molecules and are a cornerstone of its use in medicinal and materials chemistry.

A primary and widely employed derivatization is the formation of esters. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. quora.com For instance, the reaction of this compound with methanol (B129727) yields methyl 3-(4-chlorophenyl)butanoate. nist.gov This transformation is significant as esters are often more volatile and less polar than their corresponding carboxylic acids, facilitating purification and subsequent reactions.

Another critical derivatization is the formation of amides. Amide bonds are a fundamental linkage in numerous biologically active molecules. The coupling of this compound with various amines can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.orglibretexts.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. A protocol for amide bond formation using BTFFH as a coupling agent has been shown to be effective for sterically hindered carboxylic acids and electron-deficient amines, providing good to excellent yields of the desired amides. rsc.org

Furthermore, the conversion of the carboxylic acid to an acid chloride represents another valuable synthetic strategy. libretexts.org Reagents such as thionyl chloride (SOCl₂) are commonly used for this transformation. The resulting acid chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and carbanions, to generate a diverse array of derivatives.

These fundamental derivatizations of the carboxylic acid group significantly broaden the synthetic potential of this compound, enabling its incorporation into a wide range of molecular structures.

Derivatization for Chiral Resolution and Enantiomeric Purity Assessment

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. The separation and analysis of these enantiomers are often crucial, as they can exhibit different biological activities. Derivatization plays a key role in both the separation of these enantiomers (chiral resolution) and the determination of their purity.

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic carboxylic acid with a chiral amine, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with an acid to protonate the carboxylate and a base to neutralize the amine resolving agent.

For the analytical assessment of enantiomeric purity, derivatization is often employed in conjunction with chromatographic techniques like High-Performance Liquid Chromatography (HPLC). chiralpedia.com In this "indirect" method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column. The choice of CDA is critical and should result in diastereomers with significantly different chromatographic retention times. For carboxylic acids, chiral amines are common CDAs. For instance, reacting the enantiomers of this compound with a single enantiomer of a chiral amine would produce diastereomeric amides that could be separated by HPLC. The relative peak areas of the two diastereomers would then correspond to the enantiomeric ratio of the original acid.

Another approach is the use of pre-column derivatization with a non-chiral, but UV-active or fluorescent, tag. This can enhance the detectability of the compound. The separation of the resulting derivatives is then performed on a chiral stationary phase (CSP) in HPLC. orientjchem.orgnih.gov Reagents like 2-nitrophenylhydrazine (B1229437) can be used to derivatize carboxylic acids, introducing a chromophore that facilitates detection. google.com

The ability to resolve and accurately quantify the enantiomers of this compound through these derivatization strategies is essential for its application in fields where stereochemistry is a critical factor.

Formation of Complex Molecular Architectures via Derivatization

The derivatized forms of this compound serve as valuable building blocks in the synthesis of more complex and often biologically active molecules. The strategic incorporation of this scaffold can lead to the development of novel compounds with potential therapeutic applications.

A significant example is the synthesis of baclofen (B1667701), a muscle relaxant. The (R)-enantiomer of 4-amino-3-(4-chlorophenyl)butanoic acid, known as (R)-baclofen, is the more active form. nih.govnih.gov The synthesis of enantiomerically pure baclofen often involves the resolution of a racemic precursor, highlighting the importance of the derivatization techniques discussed in the previous section. nih.gov

Furthermore, derivatives of this compound can be utilized in the construction of heterocyclic systems. For example, the reaction of a derivative, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, with antipyrine (B355649) leads to a butanoic acid derivative which can then be cyclized to form pyridazinone structures. mdpi.com These pyridazinone intermediates can be further modified to create a variety of heterocyclic compounds with potential biological activities. mdpi.com

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, another class of pharmacologically important heterocycles, can also utilize intermediates derived from related structures. For example, a piperidine (B6355638) derivative can be functionalized with a 4-chlorophenylsulfonyl group and subsequently elaborated to form a 1,3,4-oxadiazole ring. scielo.br

The versatility of this compound and its derivatives as synthetic intermediates is further demonstrated in the preparation of various amides and esters with potential biological activities. For instance, amides of a related structure, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, have been synthesized and investigated for their supramolecular chemistry and potential applications. mdpi.comresearchgate.net

The ability to transform this compound into a variety of reactive intermediates and building blocks underscores its importance in the design and synthesis of complex molecular architectures with diverse functional properties.

Advanced Methodologies: Photochemistry and Electrochemistry

Photoinduced Transformations in the Synthesis of 3-(4-Chlorophenyl)butanoic Acid and its Analogues

Photochemistry utilizes light as a clean energy source to initiate chemical reactions. nih.gov In the context of synthesizing butanoic acid derivatives, photoinduced transformations often involve the generation of highly reactive intermediates through single-electron transfer processes. acs.org A key strategy is photoredox catalysis, where a photocatalyst absorbs light and enters an excited state, enabling it to act as a potent single-electron oxidant or reductant. nih.govacs.org

While specific photochemical syntheses of this compound are not extensively detailed in the provided results, the principles of photoredox catalysis can be applied. For instance, the formation of radical intermediates is a common feature. acs.org One potential photochemical approach could involve the radical-mediated addition to a suitable precursor.

Research in related areas has demonstrated the power of photochemistry. For example, photoredox catalysis has been successfully employed for the synthesis of various lactones under mild and environmentally friendly conditions. mdpi.com Although a direct comparison shows that electrochemical methods might be faster, photochemical approaches can offer superior regioselectivity. mdpi.com

Table 1: Comparison of Photochemical and Electrochemical Methods

| Feature | Photochemistry (Photoredox Catalysis) | Electrochemistry |

| Activation | Light absorption by a photocatalyst | Application of an electric potential |

| Key Intermediates | Excited state photocatalysts, radicals | Radical ions, carbocations, carbanions |

| Reaction Conditions | Typically mild, room temperature | Often mild, can be performed at room temperature |

| Reagents | Requires a photocatalyst | Requires a supporting electrolyte |

| Scalability | Can be scalable on a laboratory scale | Can be scalable on a laboratory scale |

| Selectivity | Can offer high regioselectivity | Can offer high chemoselectivity |

This table provides a general comparison based on the principles of photochemistry and electrochemistry in organic synthesis.

Electrochemical Approaches in Organic Synthesis of Butanoic Acid Derivatives

Organic electrochemistry utilizes electrical current to drive redox reactions, offering a reagent-free method for oxidation and reduction. uni-mainz.de This technique provides access to highly reactive intermediates by either adding or removing electrons from a substrate. gre.ac.uk In the synthesis of butanoic acid derivatives, electrochemical methods can be applied to various transformations, including C-H functionalization and coupling reactions. uni-mainz.deelsevierpure.com

Electrosynthesis is considered a green and economical alternative to traditional methods that often rely on stoichiometric and sometimes hazardous reagents. uni-mainz.degre.ac.uk The use of electrons as a "reagent" minimizes waste and enhances atom economy. uni-mainz.de

Specific applications in the synthesis of butanoic acid derivatives include the Hofer-Moest reaction, which involves the electrochemical oxidation of carboxylic acids to generate radicals that can then undergo further reactions. nih.gov While direct electrochemical synthesis of this compound is not explicitly detailed, the principles of electro-organic synthesis are highly applicable. For instance, the electrochemical carboxylation of appropriate precursors presents a viable route.

Boron-doped diamond (BDD) electrodes have emerged as a particularly effective and innovative electrode material, enabling novel synthetic pathways in electro-organic synthesis. uni-mainz.deelsevierpure.com

Synergistic Effects of Photochemistry/Electrochemistry with Catalysis

The combination of photochemistry and electrochemistry, often referred to as electrophotochemistry, has emerged as a powerful strategy in organic synthesis. acs.orgresearchgate.net This synergistic approach can achieve oxidizing and reducing potentials that are difficult to access with either method alone. nih.govacs.org

By merging the two techniques, it is possible to overcome the individual limitations of photochemistry and electrochemistry. researchgate.net For example, electrochemically-mediated photoredox catalysis can generate "superoxidants" or "superreductants" by sequential electrochemical single-electron transfer (SET) and photoexcitation. researchgate.net This enhanced redox ability opens up new avenues for activating challenging substrates. researchgate.net

This synergy allows for the development of novel reaction pathways that are not feasible using individual methods. researchgate.net The integration of these techniques with other catalytic systems, such as transition-metal catalysis or organocatalysis, further expands the synthetic possibilities. researchgate.net This multi-catalytic approach can lead to highly selective and efficient transformations under mild conditions. acs.orgresearchgate.net While direct applications to the synthesis of this compound are still an area of active research, the fundamental principles hold significant promise for the future development of advanced synthetic routes to this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(4-chlorophenyl)butanoic acid, and how are they determined experimentally?

- Answer : The compound's molecular weight (e.g., 241.67 g/mol for a related derivative), melting point (165–170°C for structural analogs), and solubility can be characterized via techniques like high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC). For instance, analogs such as 4-(3-aminophenyl)butanoic acid are analyzed using NMR and LC-MS for structural confirmation .

Q. What synthetic routes are commonly used to prepare this compound and its derivatives?

- Answer : A typical approach involves coupling reactions using reagents like HOBt, EDC, and DIPEA. For example, derivatives such as (S)-3-(2-(4-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid are synthesized via amidation followed by LiOH-mediated hydrolysis of methyl esters .

Q. How can researchers validate the purity of this compound in synthetic batches?

- Answer : Purity is assessed using HPLC with UV detection (e.g., ≥95% purity thresholds) and corroborated by NMR spectroscopy. Impurity profiling, as seen in Baclofen-related compounds, may involve comparing retention times with known standards .

Advanced Research Questions

Q. What methodological challenges arise in optimizing the yield of this compound derivatives, and how can they be addressed?

- Answer : Low yields may stem from steric hindrance during amidation or side reactions. Strategies include optimizing reaction temperatures, stoichiometric ratios (e.g., excess DIPEA to activate carboxyl groups), and using coupling agents like EDCl .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting neuroprotective effects?

- Answer : SAR studies involve synthesizing analogs with substituents at the phenyl ring (e.g., fluoro, amino groups) and evaluating their neuroprotection in vitro (e.g., cell viability assays). For example, fluorophenyl derivatives are tested for enhanced blood-brain barrier permeability .

Q. What analytical techniques are suitable for identifying metabolites or degradation products of this compound?

- Answer : LC-MS/MS is critical for detecting metabolites such as 3-(4-chlorophenyl)-3-cyano-4-(1H-1,2,4-triazol-1-yl)butanoic acid. High-resolution mass spectrometry (HRMS) and isotopic labeling can resolve structural ambiguities .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for structurally similar compounds?

- Answer : Discrepancies may arise from polymorphic forms or impurities. Repeating experiments under controlled conditions (e.g., slow recrystallization) and using DSC to confirm thermal profiles can clarify data .

Q. What strategies are effective in scaling up the synthesis of this compound derivatives while maintaining reproducibility?

- Answer : Process optimization via design of experiments (DoE) is key. Parameters like solvent choice (THF vs. DCM), reaction time, and catalyst loading are systematically varied. Pilot-scale reactions (e.g., 1–10 g batches) are monitored using in-line FTIR for real-time feedback .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for coupling reactions to minimize hydrolysis.

- Characterization : Use NMR to confirm carboxylate group integrity and FTIR for tracking ketone/amide functional groups.

- Biological Assays : Include positive controls (e.g., Baclofen for GABA receptor studies) and validate assays across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.